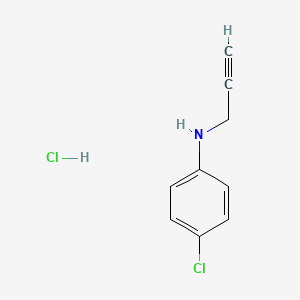

4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride is a chemical compound with the CAS Number: 2225154-14-1 . It has a molecular weight of 202.08 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H8ClN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h1,3-6,11H,7H2;1H . This indicates the presence of a chlorine atom, a prop-2-yn-1-yl group, and an aniline group in the molecule.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 202.08 .Scientific Research Applications

Corrosion Inhibition

4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride derivatives have been studied for their use as corrosion inhibitors. For example, a study by Daoud et al. (2014) explored the inhibition of mild steel corrosion in acidic solutions using thiophene Schiff base derivatives, highlighting the compound's efficiency in this domain (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Photocatalytic Degradation

Anilines like this compound have been used in the study of photocatalytic degradation processes. Sturini et al. (1997) researched the TiO2 catalyzed degradation of various anilides, including 3,4-dichloroaniline, in water, highlighting its effectiveness under UV-A and solar light for degrading these compounds (Sturini, Fasani, Prandi, & Albini, 1997).

Electrochemical Applications

The electrochemical properties of aniline derivatives have been extensively studied. Brillas et al. (1995) investigated the electrochemical degradation of aniline and 4-chloroaniline, providing insights into their potential applications in wastewater treatment (Brillas, Bastida, Llosa, & Casado, 1995).

Synthesis of Polymers

Research by Buruianǎ et al. (2005) explored the synthesis of polyurethane cationomers with anil groups, indicating applications of aniline derivatives in the production of polymeric films with fluorescent properties (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).

Bio-Electro Reactor Studies

Aniline hydrochlorides have been used in studies involving bio-electro reactors. Huang Wei (2007) conducted research on the degradation of 4-Amino-dimethyl-aniline hydrochloride, showing its utility in treating wastewater from vanillin production plants (Huang Wei, 2007).

Safety and Hazards

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been found to act as photosensitizers, generating reactive oxygen species through energy transfer and single electron transfer pathways .

Biochemical Pathways

Based on its structural similarity to other compounds, it may be involved in oxidative processes .

properties

IUPAC Name |

4-chloro-N-prop-2-ynylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h1,3-6,11H,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTPMRSQERTCEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC=C(C=C1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-methyl-4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2892368.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2892369.png)

![5-((3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2892373.png)

![N-Ethyl-N-[2-[2-methyl-3-(thiomorpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2892378.png)

![(E)-4-(Dimethylamino)-N-[3-(triazol-1-ylmethyl)cyclobutyl]but-2-enamide](/img/structure/B2892382.png)

![(1-Oxa-spiro[2.3]hex-5-yl)-carbamic acid tert-butyl ester](/img/structure/B2892383.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide](/img/structure/B2892389.png)

![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2892391.png)